Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate derivatives has been explored through various methods. A simple and efficient synthesis from saccharin sodium salt was achieved, demonstrating its utility as a precursor for the synthesis of new classes of compounds with potential applications (A. Vidal, J. Madelmont, E. Mounetou, 2006). Additionally, one-pot synthesis approaches have been reported, highlighting the compound's versatility in chemical synthesis (R. Gupta, S. Jain, Vandana Gupta, R. K. Rathore, 1989).
Molecular Structure Analysis
Crystallographic studies have provided insights into the molecular structure of related benzothiazine derivatives. For instance, the dehydration phenomenon in methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate has been elucidated through X-ray crystallography, revealing the formation of unsymmetrical ethers and detailing the molecular interactions within the crystalline structure (M. Arshad, O. Şahin, M. Zia-ur-Rehman, et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate derivatives has been studied extensively. Reactions with various reagents have been explored, demonstrating the compound's ability to undergo transformations such as Dieckmann cyclisation and intramolecular azo coupling, leading to the formation of diverse and complex heterocyclic structures (R. M. Scrowston, D. C. Shaw, 1976).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline forms and solubility, have been characterized through methods such as X-ray diffraction analysis. This analysis has revealed polymorphism in certain derivatives, providing insight into the relationship between molecular structure and physical properties (I. Ukrainets, A. Burian, V. Baumer, et al., 2018).
Chemical Properties Analysis
The chemical properties of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate and its derivatives have been a subject of investigation, particularly in the context of their reactivity and potential as intermediates in the synthesis of biologically active molecules. Their behavior in various chemical reactions and the formation of novel compounds through processes like alkylation and cyclization have been documented, providing valuable information on their chemical versatility and potential applications (I. Ukrainets, L. A. Petrushova, S. Shishkina, et al., 2015).
Scientific Research Applications
Precursor for Synthesis of Antiosteoarthritis Compounds
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has been found useful as a precursor in the synthesis of quaternary ammonium derivatives with potential applications in antiosteoarthritis treatments. This synthesis process was efficiently achieved from saccharin sodium salt (A. Vidal, J. Madelmont, E. Mounetou, 2006).
Synthesis of Derivatives for Chemical Studies
The compound has been used in reactions with ‘push–pull’ enamines, leading to a set of derivatives for further chemical studies. This includes the preparation of 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl derivatives and benzothiazinone spiro derivatives (K. G. Nazarenko et al., 2008).
Component in Organic Synthesis
This compound is used in the synthesis of various organic structures, such as 3,4-dihydro-2-methyl-3-oxo-2H-benzo-1,4-thiazine-2-carboxylic acids, demonstrating its versatility in organic chemistry (V. L. Cizej, U. Urleb, 1996).
Synthesis of Benzothiazine Hydroxamic Acids
The compound is instrumental in creating benzothiazine hydroxamic acids, which have various chemical applications. It undergoes interesting reactions with sodium hydroxide, leading to the formation of different acids and lactams (R. T. Coutts et al., 1970).
Safety And Hazards
properties
IUPAC Name |
methyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSVRHNRNVVBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351403 | |
Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
CAS RN |
188614-01-9 | |
Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.